tert-Butyl 5-(piperazin-1-yl)piperidine-3-carboxylate
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Overview
Description
tert-Butyl 5-(piperazin-1-yl)piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a piperazine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(piperazin-1-yl)piperidine-3-carboxylate typically involves the reaction of piperazine with a suitable piperidine derivative. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material. This compound is reacted with piperazine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(piperazin-1-yl)piperidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or piperidine rings are substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives of the original compound.
Scientific Research Applications
tert-Butyl 5-(piperazin-1-yl)piperidine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It serves as a building block in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(piperazin-1-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The piperazine and piperidine rings in the compound allow it to interact with various enzymes and receptors in biological systems. These interactions can modulate the activity of these targets, leading to potential therapeutic effects. The exact molecular pathways involved are still under investigation, but the compound’s ability to form hydrogen bonds and other interactions with macromolecules is believed to play a key role .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- tert-Butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
What sets tert-Butyl 5-(piperazin-1-yl)piperidine-3-carboxylate apart from these similar compounds is its specific structural configuration, which includes both a piperazine and a piperidine ring
Properties
Molecular Formula |
C14H27N3O2 |
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Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 5-piperazin-1-ylpiperidine-3-carboxylate |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)11-8-12(10-16-9-11)17-6-4-15-5-7-17/h11-12,15-16H,4-10H2,1-3H3 |
InChI Key |
YZIPTYWWQUNRHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CNC1)N2CCNCC2 |
Origin of Product |
United States |
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